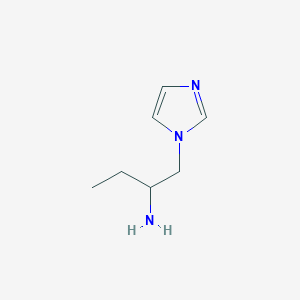

![molecular formula C12H11N3S B3057800 7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine CAS No. 851721-87-4](/img/structure/B3057800.png)

7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

Overview

Description

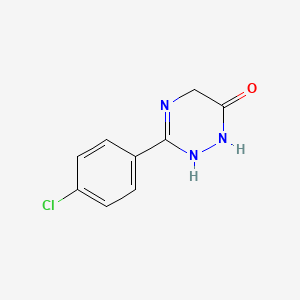

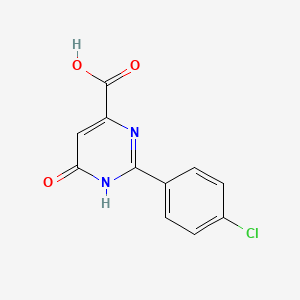

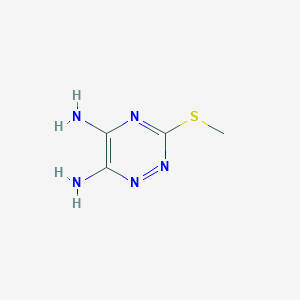

“7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine” is a chemical compound with the CAS Number: 851721-87-4 . It has a molecular weight of 229.31 and is typically stored at room temperature . The compound is usually in the form of a powder .

Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo- [1,2- a ]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo [1,2- a ]pyridine .Molecular Structure Analysis

The IUPAC name of the compound is 7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine . The InChI code is 1S/C12H11N3S/c1-8-4-5-15-10(7-8)14-11(12(15)13)9-3-2-6-16-9/h2-7H,13H2,1H3 .Chemical Reactions Analysis

The compound is involved in multicomponent reactions, which represent an effective tool for obtaining a wide range of products, avoiding the complex sequence of multistage syntheses .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 229.31 .Scientific Research Applications

Imidazopyridine Compounds in Medicinal Chemistry

Imidazopyridine scaffolds, such as "7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine," play a crucial role in medicinal chemistry due to their structural diversity and biological significance. These compounds are explored for their potential therapeutic applications, including kinase inhibition, highlighted by the success of ponatinib, an imidazopyridazine-containing derivative. The review by Garrido et al. (2021) emphasizes the resurgence of interest in these compounds for their putative therapeutic applications, exploring structure-activity relationships (SAR) to guide the development of novel compounds with enhanced pharmacokinetic profiles and efficiency (Garrido et al., 2021).

Role in Heterocyclic Chemistry and Drug Development

The imidazopyridine framework is also pivotal in the development of heterocyclic chemistry, serving as a foundation for synthesizing a wide range of biologically active compounds. For instance, the synthesis and transformation of imidazopyridines and their derivatives, as reviewed by Kobak and Akkurt (2022), provide insights into the synthesis of heterocyclic moieties and their application to biological activities and secondary applications like corrosion inhibition. This review showcases the versatility of imidazopyridine compounds in contributing to diverse scientific research applications, from organic synthesis to potential industrial applications (Kobak & Akkurt, 2022).

Contribution to Antibacterial Research

Amid growing concerns over bacterial infections and antibiotic resistance, imidazopyridine-based derivatives are explored for their potential as inhibitors against multi-drug-resistant bacterial infections. Sanapalli et al. (2022) review the antibacterial profile and structure–activity relationship (SAR) of various synthesized imidazopyridine derivatives, underscoring the need for novel, potent antibacterial agents. This research highlights the critical role of fused pyridines and imidazopyridines in medicinal chemistry, offering a foundation for developing compounds with fewer side effects and enhanced antibacterial efficacy (Sanapalli et al., 2022).

Applications in Materials Science

Moreover, imidazopyridines extend their utility beyond medicinal applications into materials science. The unique properties of imidazopyridine compounds, such as ionic liquids, are increasingly incorporated into materials for solid-phase extraction, chromatography, and capillary electrochromatography. Vidal et al. (2012) provide an overview of the advances in ionic liquid-modified materials, demonstrating the potential of imidazopyridine derivatives in enhancing analytical methodologies and material science applications (Vidal et al., 2012).

Mechanism of Action

The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This process involves radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Imidazo[1,2-a]pyridines possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .

In medicine, imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives are most widely used . For example, zolpidem is used to treat short-term insomnia, as well as some disorders of brain function . Similar to classical benzodiazepine tranquilizers, the hypnotic effect of zolpidem is based on blocking γ-aminobutyric acid receptors .

Future Directions

The development of new methods for the synthesis of imidazo [1,2- a ]pyridin-3-yl-acetic acids, which allow to obtain the target products in one synthetic stage with high yields, is an urgent task . This compound and its derivatives have a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .

Properties

IUPAC Name |

7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c1-8-4-5-15-10(7-8)14-11(12(15)13)9-3-2-6-16-9/h2-7H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCXUFFPULHMEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)N)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406938 | |

| Record name | 7-methyl-2-thien-2-ylimidazo[1,2-a]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851721-87-4 | |

| Record name | 7-Methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851721-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-methyl-2-thien-2-ylimidazo[1,2-a]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

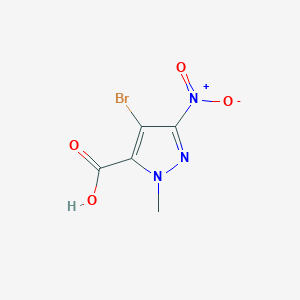

![2-Methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3057728.png)